3-(3-Thienyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of thienopyridines, including 3-(3-Thienyl)pyridine derivatives, involves several key strategies. A notable method includes the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding thieno[3,2-b]pyridine derivatives with high overall yields. This process allows for further electrophilic substitution and lithiation, leading to various substituted derivatives (Klemm & Louris, 1984). Another synthesis route involves reacting 3-substituted pyridines with hydrogen sulfide at high temperatures to yield thienopyridines through a free-radical process (Klemm & McCoy, 1969).
Molecular Structure Analysis
The molecular structure of thienopyridines has been extensively analyzed, with studies revealing that the thieno[2,3-b]pyridine ring system is essentially planar. This planarity is crucial for the compound's interactions and chemical behavior. Intramolecular hydrogen bonding helps to stabilize the molecule's geometry, contributing to its unique chemical properties (Zhang et al., 2009).
Chemical Reactions and Properties
Thienopyridines undergo a variety of chemical reactions, including electrophilic substitution and lithiation, which enable the introduction of diverse functional groups into the molecule. These reactions expand the utility of thienopyridines in synthetic chemistry, allowing for the development of compounds with targeted chemical properties. The chemical reactivity and versatility of thienopyridines make them valuable building blocks in the synthesis of complex organic molecules (Klemm & Louris, 1984).
Physical Properties Analysis
The physical properties of 3-(3-Thienyl)pyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The planarity of the thienopyridine ring system and the nature of substituents affect these properties significantly. Detailed analysis of the crystal structure and hydrogen bonding patterns provides insight into the material characteristics of these compounds, which is crucial for their application in various fields (Zhang et al., 2009).
Scientific Research Applications
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- Pyridine-based compounds are a precious source of clinically useful agents in the field of medicinal chemistry research .
- They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
- Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
- A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines . These substituted compounds exhibited promising anti-proliferative activity .
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- Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, display a range of pharmacological effects including anti-inflammatory .
- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
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- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
Antioxidants, Antibacterial, Antiviral, Antifungal, Antituberculosis
- Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
- Numerous natural and synthetic pyrimidines are known to exist .
- They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis .
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- Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives have occupied an important position in both electron-rich and electron-deficient semiconductors since their first introduction into photovoltaic materials in 2007 .
- The incorporation of basic DTP units such as N-alkyl DTP, N-acyl DTP and pyrrolo[3,2-d:4,5-d′]bisthiazole (PBTz), and their derivatives including fused DTP, and the lactam and imide conjugated heterocycles into photovoltaic polymers and small-molecules largely enhanced the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF) and finally power conversion efficiency (PCE) of OSCs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-thiophen-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCXYANVLWAPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344236 | |
Record name | 3-(3-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Thienyl)pyridine | |
CAS RN |
21308-81-6 | |
Record name | 3-(3-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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